molecular formula C13H16N2O B15215997 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl- CAS No. 70381-70-3

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-

Cat. No.: B15215997
CAS No.: 70381-70-3
M. Wt: 216.28 g/mol
InChI Key: BPOGUAJJLZRRAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl- (CAS: 70381-70-3) is a heterocyclic molecule featuring a fused pyrido-pyrimidinone core. Its structure includes methyl groups at positions 2 and 6 and a propyl group at position 3 (Figure 1). The molecular formula is C₁₂H₁₆N₂O, with a molar mass of 204.27 g/mol (derived from the hydrochloride form in , which has a molar mass of 238.72 g/mol).

Properties

CAS No.

70381-70-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,6-dimethyl-3-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H16N2O/c1-4-6-11-10(3)14-12-8-5-7-9(2)15(12)13(11)16/h5,7-8H,4,6H2,1-3H3

InChI Key

BPOGUAJJLZRRAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC=C(N2C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 6, 7, and 9 significantly altering biological and chemical profiles. Below is a systematic comparison of the target compound with its analogs based on substituent variations, pharmacological relevance, and synthetic accessibility.

Table 1: Key Structural and Functional Comparisons

Compound (CAS No.) Substituents Molecular Formula Key Features/Applications References
Target Compound (70381-70-3) 2,6-dimethyl; 3-propyl C₁₂H₁₆N₂O Baseline structure; moderate lipophilicity due to propyl chain. Potential intermediate for further derivatization.
3-Ethyl-2,6-dimethyl (70381-44-1) 2,6-dimethyl; 3-ethyl C₁₁H₁₄N₂O Shorter alkyl chain (ethyl vs. propyl) may reduce metabolic stability but improve solubility.
2-Ethyl-3,6-dimethyl (70381-71-4) 2-ethyl; 3,6-dimethyl C₁₁H₁₄N₂O Ethyl at position 2 introduces steric hindrance, potentially affecting binding affinity in receptor-targeted applications.
3-Ethyl-6-methyl-2-propyl (70413-35-3) 2-propyl; 3-ethyl; 6-methyl C₁₃H₁₈N₂O Increased alkyl chain length enhances lipophilicity, possibly favoring CNS penetration.
Fluoro-benzisoxazolyl derivative (106266-06-2) 6-fluoro-1,2-benzisoxazol-3-yl substituent C₂₂H₂₃FN₄O₂ Fluorinated aromatic moiety enhances electronic properties and bioavailability. Used in antipsychotic drug research.
Piperazine/azabicyclic derivatives e.g., 7-(piperazin-1-yl) or morpholinyl Variable Nitrogen-rich substituents (e.g., piperazine) improve water solubility and enable interactions with CNS targets. Common in kinase inhibitors and antipsychotics.

Critical Observations

Substituent Effects on Lipophilicity :

  • The propyl group in the target compound increases lipophilicity compared to ethyl or methyl analogs, which may enhance membrane permeability but reduce aqueous solubility .
  • Fluorinated or methoxy-substituted derivatives (e.g., 2-(3,4-dimethoxyphenyl) in ) exhibit balanced lipophilicity and electronic effects, making them suitable for CNS-targeted therapies .

Pharmacological Relevance :

  • Piperazine-containing analogs (e.g., 7-(4-methylpiperazin-1-yl)) are prominent in patent literature for their kinase inhibition (e.g., JAK/STAT pathways) and antipsychotic activity, likely due to enhanced hydrogen-bonding capacity .
  • The target compound lacks such polar substituents, limiting its direct therapeutic use but positioning it as a scaffold for further functionalization .

Synthetic Complexity :

  • Derivatives with azabicyclic rings (e.g., hexahydropyrrolo[1,2-a]pyrazine in ) require multi-step syntheses, whereas the target compound’s simpler alkyl groups allow cost-effective production .

Research Findings and Patent Trends

Recent European patent applications (2023) highlight a surge in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives for oncology and neurology , with an emphasis on:

  • Selective kinase inhibition via substitution at position 7 (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]) .
  • Enhanced metabolic stability through cyclopropyl or fluorinated groups (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl]) .

In contrast, the target compound’s alkyl-dominated structure aligns with earlier-generation intermediates, underscoring its utility in structure-activity relationship (SAR) studies rather than direct clinical application .

Biological Activity

4H-Pyrido[1,2-a]pyrimidin-4-one, specifically the variant 2,6-dimethyl-3-propyl-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C10H12N2O
  • Molecular Weight: 174.20 g/mol
  • CAS Registry Number: 16867-28-0
  • IUPAC Name: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

The biological activity of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives is often linked to their ability to interact with various biological targets. One notable mechanism involves the activation of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. Research indicates that these compounds can enhance PKM2 activity, potentially leading to altered metabolic pathways in cancer cells. However, activation alone may not suffice to significantly change cancer cell metabolism .

Biological Activities

  • Antitumor Activity:
    • Compounds within this class have been identified as potent activators of PKM2, which is a promising target for cancer therapy. Studies demonstrate that these activators can influence the metabolic processes within tumor cells .
  • DPP-4 Inhibition:
    • The compound has also been explored for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism and is a target for diabetes treatment. Research shows that modifications to the pyrido[1,2-a]pyrimidin scaffold can lead to enhanced DPP-4 inhibitory activity .
  • Neuroprotective Effects:
    • Some studies suggest neuroprotective properties associated with this compound class. The specific mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntitumorPKM2 Activation
DPP-4 InhibitionGlucose Metabolism
NeuroprotectionNeuroinflammatory PathwaysOngoing Research

Notable Research Findings

  • PKM2 Activation:
    • A study highlighted the design of compounds that selectively activate PKM2, leading to changes in cancer cell metabolism and growth inhibition .
  • DPP-4 Inhibitors:
    • Investigations into structure-activity relationships revealed that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold significantly enhance DPP-4 inhibition .
  • Neuroprotective Studies:
    • Initial findings indicate that certain derivatives may protect neuronal cells from oxidative stress-induced damage, although further research is needed to confirm these effects.

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